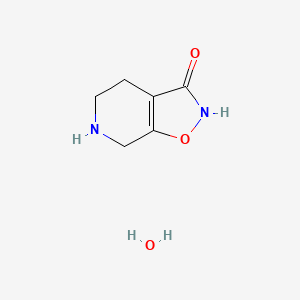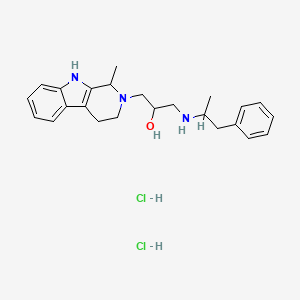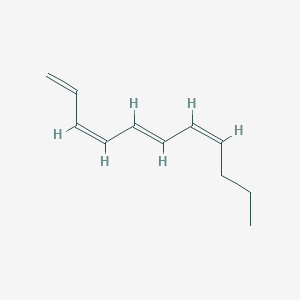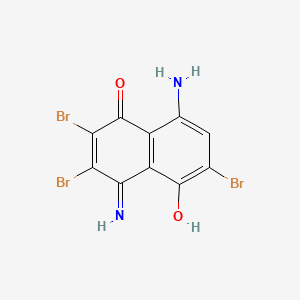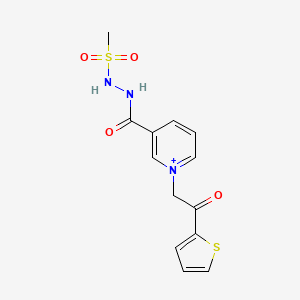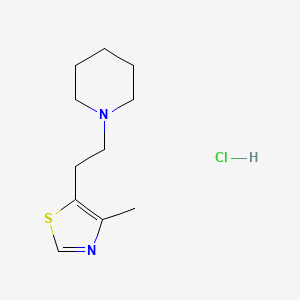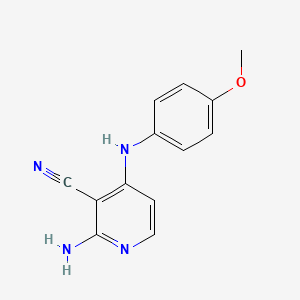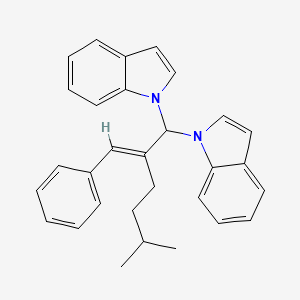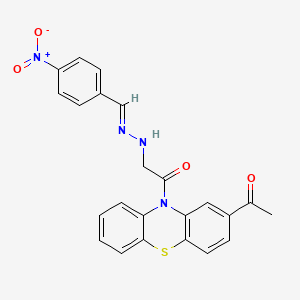
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This specific compound is characterized by its intricate structure, which includes an acetyl group, a nitrophenyl group, and a hydrazinoacetyl moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine typically involves multi-step organic reactions. The process begins with the preparation of the phenothiazine core, followed by the introduction of the acetyl and hydrazinoacetyl groups. The final step involves the condensation of the 4-nitrophenylmethylene group with the hydrazinoacetyl moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted phenothiazine derivatives.
科学的研究の応用
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core.
Promethazine: An antihistamine with structural similarities.
Thioridazine: Another antipsychotic with a phenothiazine backbone.
Uniqueness
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific functional groups and the resulting chemical properties. Its combination of acetyl, nitrophenyl, and hydrazinoacetyl groups imparts distinct reactivity and potential biological activities, setting it apart from other phenothiazine derivatives.
特性
CAS番号 |
89258-10-6 |
|---|---|
分子式 |
C23H18N4O4S |
分子量 |
446.5 g/mol |
IUPAC名 |
1-(2-acetylphenothiazin-10-yl)-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]ethanone |
InChI |
InChI=1S/C23H18N4O4S/c1-15(28)17-8-11-22-20(12-17)26(19-4-2-3-5-21(19)32-22)23(29)14-25-24-13-16-6-9-18(10-7-16)27(30)31/h2-13,25H,14H2,1H3/b24-13+ |
InChIキー |
GIIDFPWIXASXRC-ZMOGYAJESA-N |
異性体SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN=CC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


